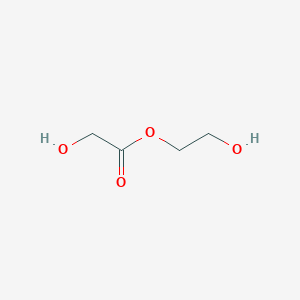

2-HYDROXYETHYL 2-HYDROXYACETATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-2-8-4(7)3-6/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVXRNIPAILLQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576514 | |

| Record name | 2-Hydroxyethyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-72-6 | |

| Record name | 2-Hydroxyethyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Identity Within the Context of Hydroxyesters

2-Hydroxyethyl 2-hydroxyacetate, with the CAS number 14396-72-6, is systematically named as the 2-hydroxyethyl ester of hydroxyacetic acid (more commonly known as glycolic acid). lookchem.comambeed.com Its chemical structure features a primary alcohol group at one end of an ethyl chain and an ester linkage to a glycolic acid moiety, which itself contains a hydroxyl group. This dual functionality categorizes it as a di-hydroxyester, a class of compounds that exhibit a versatile range of chemical reactivity.

The presence of two hydroxyl groups and an ester group imparts a high degree of polarity to the molecule, influencing its solubility and reactivity. It is more reactive in esterification and hydrolysis reactions compared to similar compounds with fewer hydroxyl groups, such as 2-hydroxyethyl lactate. This reactivity is a key aspect of its chemical identity and a driver for its use in various chemical transformations.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 14396-72-6 |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| IUPAC Name | This compound |

Historical Context and Evolution of Research on 2 Hydroxyethyl 2 Hydroxyacetate

While specific historical milestones for 2-hydroxyethyl 2-hydroxyacetate are not extensively documented in early chemical literature, its scientific journey is intrinsically linked to the broader exploration of hydroxyesters and their components, glycolic acid and ethylene (B1197577) glycol. Research into esters of glycolic acid dates back to the early 20th century, with initial studies focusing on their synthesis and solvent properties. google.com

The evolution of research on related hydroxyesters, such as 2-hydroxyethyl acetate (B1210297), provides a contextual backdrop. Early investigations into these compounds centered on their fundamental chemical properties and their utility as solvents for materials like cellulose (B213188) derivatives. Over time, the focus of research has expanded to more intricate applications, driven by a deeper understanding of their reactivity and the development of new synthetic methodologies. The study of the oligomerization reactions of glycolic acid and ethylene glycol has also been a significant area of research, where this compound and its related oligomers are recognized as key reaction products. google.comgoogle.com The development of advanced analytical techniques has been crucial in identifying and characterizing such compounds within complex reaction mixtures.

Academic Significance of 2 Hydroxyethyl 2 Hydroxyacetate in Contemporary Organic Chemistry and Materials Science

Hydrolysis Reactions of the Ester Moiety

The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base, each proceeding through a distinct mechanism with different kinetic profiles. libretexts.org The hydrolysis of the ester results in the formation of ethylene glycol and glycolic acid.

Acid-catalyzed hydrolysis of this compound is a reversible equilibrium process. libretexts.orgchemistrysteps.com The mechanism is essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistrysteps.comyoutube.com

The attack by water forms a tetrahedral intermediate. Following this, a proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol group (the ethylene glycol moiety). youtube.com This converts the hydroxyl group into a better leaving group (H₂O-CH₂CH₂-OH). The elimination of the protonated ethylene glycol is driven by the reformation of the carbonyl double bond. Finally, deprotonation of the resulting protonated glycolic acid regenerates the acid catalyst and yields the final products. chemistrysteps.com

Mechanism of Acid-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds to completion. libretexts.orgchemistrysteps.com Unlike acid catalysis where the catalyst is regenerated, the base (e.g., hydroxide (B78521) ion, OH⁻) is a reactant and is consumed during the reaction. youtube.com

The mechanism begins with the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This is a more potent nucleophile than water, so activation of the carbonyl group by protonation is not necessary. youtube.com The attack forms a tetrahedral intermediate with a negative charge on the oxygen. The reformation of the carbonyl double bond then leads to the elimination of the alkoxide leaving group (the deprotonated form of ethylene glycol).

Key Differences in Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reactant | Acid is a catalyst (regenerated) | Base is a reactant (consumed) |

| Reversibility | Reversible equilibrium | Irreversible, proceeds to completion |

| Nucleophile | Water (a weak nucleophile) | Hydroxide ion (a strong nucleophile) |

| First Step | Protonation of the carbonyl oxygen | Nucleophilic attack on the carbonyl carbon |

| Final Product (Acid) | Carboxylic acid (Glycolic Acid) | Carboxylate salt (Glycolate) |

Oxidation Pathways and Products

The two hydroxyl groups in this compound present sites for oxidation reactions. The primary alcohol (on the ethylene glycol moiety) and the secondary alcohol (on the glycolic acid moiety) can be oxidized under different conditions, potentially leading to a variety of products. ncert.nic.inwikipedia.org

Selective oxidation of one hydroxyl group in the presence of another is a key challenge. The primary alcohol group in this compound can be regioselectively oxidized to a carboxylic acid. This transformation would convert the ethylene glycol portion of the ester into a glycolic acid moiety, resulting in the formation of glycolyl glycolate (B3277807).

A prominent method for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols is through the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated systems. acs.org In a typical TEMPO-catalyzed oxidation, TEMPO acts as the catalyst, and a stoichiometric primary oxidant, such as sodium hypochlorite (B82951) (NaOCl), is used. researchgate.netacs.org The reaction proceeds via an oxoammonium ion, which is the active oxidizing species that selectively targets the less sterically hindered primary alcohol. acs.org The reaction can be performed under mild, often biphasic, conditions to yield the corresponding carboxylic acid with high selectivity. acs.org

This selective oxidation pathway is significant as it modifies the alcohol part of the ester while leaving the glycolic acid and ester functionalities intact.

The mechanism of alcohol oxidation depends heavily on the oxidant used. For TEMPO-mediated oxidations, the process involves a catalytic cycle. The primary oxidant (e.g., NaOCl) first oxidizes TEMPO to the active N-oxoammonium salt. This species then oxidizes the primary alcohol to an aldehyde, while being reduced back to its hydroxylamine (B1172632) form. The aldehyde is subsequently hydrated and further oxidized to the carboxylic acid. The hydroxylamine is re-oxidized to the N-oxoammonium salt to continue the catalytic cycle. nih.gov

More aggressive oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, would likely lead to the oxidation of both the primary and secondary alcohols and potentially cleavage of the C-C bond. wikipedia.orgrsc.org The oxidation of ethylene glycol itself can proceed through various intermediates, including glycolaldehyde, glyoxal, glycolic acid, and oxalic acid, depending on the reaction conditions. rsc.orgnih.gov The oxidation of this compound would be expected to follow complex pathways under such strong oxidizing conditions, likely leading to a mixture of products resulting from the cleavage of the ester and oxidation of the resulting fragments.

Participation in Nucleophilic Substitutions and Further Esterifications

The structure of this compound allows it to participate in further reactions at both the ester and the free hydroxyl groups.

The ester group can undergo nucleophilic acyl substitution, where the alkoxy group (-OCH₂CH₂OH) is replaced by another nucleophile. Hydrolysis is one example of this reaction type. Another is aminolysis, where reaction with an amine would cleave the ester to produce a glycolamide and ethylene glycol. youtube.com Transesterification is also possible, where reaction with another alcohol in the presence of an acid or base catalyst would swap the ethylene glycol portion for the new alcohol. atlantis-press.com

The free primary hydroxyl group is itself a nucleophile and can participate in further esterification reactions. For instance, reacting this compound with a carboxylic acid or an acyl chloride under appropriate conditions (like Fischer esterification or using a coupling agent) would form a diester. acs.org This reactivity is similar to that observed in other hydroxyethyl (B10761427) esters, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), which is readily esterified at its hydroxyl group. acs.org This ability to be further functionalized makes the molecule a potentially useful building block in polymer and materials science.

Radical Reactions and Atmospheric Chemistry of Related Hydroxyethyl Compounds

The reaction of •OH with organic compounds containing C-H bonds typically proceeds via hydrogen atom abstraction, leading to the formation of a carbon-centered radical and a water molecule. wikipedia.org The resulting alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which is a key intermediate in the formation of photochemical smog and secondary organic aerosols. harvard.edu

For compounds containing multiple functional groups, such as this compound, the site of •OH attack is directed by the bond dissociation energies of the various C-H and O-H bonds. The presence of oxygen-containing functional groups, like hydroxyl and ester moieties, influences the reactivity of adjacent C-H bonds.

The atmospheric degradation of this compound is expected to be initiated by the abstraction of a hydrogen atom by •OH radicals. The molecule possesses several potential sites for H-atom abstraction. Based on studies of similar molecules, such as ethyl glycolate (HOCH₂C(O)OCH₂CH₃), the reaction is initiated by H-atom abstraction from the alkyl groups. nih.gov For this compound, this would involve abstraction from the carbon atoms in the ethoxy and acetyl groups.

Theoretical studies on the reaction of α-hydroxyethyl (CH₃ĊHOH) and β-hydroxyethyl (ĊH₂CH₂OH) radicals with O₂ are crucial for understanding the subsequent reactions following H-atom abstraction from the hydroxyethyl group of the parent molecule. sandia.gov The α-hydroxyethyl radical is formed by abstraction of a hydrogen from the carbon atom bearing the hydroxyl group, which is often a favorable site due to the weakening of the C-H bond by the adjacent oxygen atom. nih.gov The reaction of these hydroxyalkyl radicals with O₂ is a key step in their atmospheric oxidation. sandia.govnih.gov

Kinetic studies on ethyl glycolate provide valuable insight into the atmospheric lifetime of hydroxy esters. The reaction rate coefficient for ethyl glycolate with •OH radicals has been determined, allowing for the estimation of its tropospheric lifetime. nih.gov For ethyl glycolate, this lifetime with respect to reaction with OH radicals was estimated to be approximately 34 hours. nih.gov Such a lifetime indicates that these compounds can be transported over regional scales, potentially contributing to air quality issues far from their emission source.

The oxidation of ethylene glycol, a structural component of this compound, in the atmosphere also proceeds through reaction with •OH radicals. This process leads to the formation of various oxidation products. stackexchange.com The initial step is H-atom abstraction from a C-H bond, followed by reaction with O₂ and subsequent degradation.

The table below presents kinetic data for the reaction of a related hydroxy ester with the hydroxyl radical.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| Ethyl Glycolate | (4.36 ± 1.21) x 10⁻¹² | FTIR | nih.gov |

| Ethyl Glycolate | (3.90 ± 0.74) x 10⁻¹² | GC-FID/SPME | nih.gov |

Table 1: Rate coefficients for the gas-phase reaction of ethyl glycolate with the OH radical at room temperature and atmospheric pressure.

The products identified from the oxidation of related compounds suggest that the atmospheric degradation of this compound will lead to the formation of smaller, oxygenated organic compounds. For instance, the oxidation of the α-hydroxyethyl radical can lead to the formation of acetaldehyde (B116499) and formaldehyde. sandia.gov

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyethyl 2 Hydroxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR are fundamental for mapping the carbon-hydrogen framework of 2-hydroxyethyl 2-hydroxyacetate (HO-CH₂-C(O)O-CH₂-CH₂-OH). While experimental spectra for this specific compound are not widely published, a detailed prediction of the chemical shifts and multiplicities can be derived from its structure and comparison with analogous compounds like 2-hydroxyethyl acetate (B1210297) and ethyl glycolate (B3277807).

The structure contains three distinct methylene (B1212753) (CH₂) groups and two hydroxyl (OH) groups. The ¹H NMR spectrum is expected to show three primary signals for the methylene protons and two for the hydroxyl protons. The ¹³C NMR spectrum would correspondingly display signals for the three unique methylene carbons and the ester carbonyl carbon.

In ¹H NMR, the protons on the carbon adjacent to the carbonyl group (from the glycolic acid moiety) are expected to appear at a different chemical shift than the protons of the ethylene (B1197577) glycol moiety. Specifically, the protons on the CH₂ group adjacent to the ester's oxygen atom are typically the most deshielded.

Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms are influenced by their neighboring functional groups. The carbonyl carbon of the ester group will have the largest chemical shift, while the carbons bonded to oxygen atoms will appear in the 60-70 ppm range.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| HO-CH₂ -C(O)O- | ~4.2 | Singlet |

| -C(O)O-CH₂ -CH₂OH | ~4.3 | Triplet |

| -C(O)O-CH₂-CH₂ OH | ~3.8 | Triplet |

| HO -CH₂-C(O)O- | Variable | Broad Singlet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~172 |

| HO-C H₂-C(O)O- | ~61 |

| -C(O)O-C H₂-CH₂OH | ~66 |

For nitrogen-containing derivatives of this compound, such as those where a hydroxyl group is replaced by an amino or amido group, Nitrogen-15 (¹⁵N) NMR spectroscopy is an invaluable tool. Due to its low natural abundance and sensitivity, ¹⁵N NMR often requires isotopic labeling or specialized techniques, but it provides direct information about the electronic environment of nitrogen atoms.

Consider hypothetical derivatives like 2-aminoethyl 2-hydroxyacetate or 2-hydroxyethyl 2-aminoacetate. The ¹⁵N NMR chemical shift would be highly diagnostic in distinguishing between these isomers. For instance, the nitrogen in a primary amine group would have a significantly different chemical shift compared to the nitrogen in an amide linkage that could be formed in other derivatives.

As an example, the related compound N-(2-Hydroxyethyl)glycine, which features both a hydroxyl and an amino group, can be effectively characterized using various spectroscopic methods, where ¹⁵N NMR would definitively confirm the presence and environment of the nitrogen atom. The chemical shift ranges for different nitrogen-containing functional groups are generally well-defined, allowing for structural assignment.

Heteronuclear Correlation (HETCOR) spectroscopy is a two-dimensional NMR technique that establishes correlations between different types of nuclei, most commonly ¹H and ¹³C. A HETCOR experiment generates a 2D map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. Cross-peaks appear at the coordinates corresponding to a proton and the carbon atom to which it is directly attached.

For this compound, HETCOR would be instrumental in unambiguously assigning the proton and carbon signals. Based on the predicted chemical shifts:

A cross-peak would connect the ¹H signal at ~4.2 ppm with the ¹³C signal at ~61 ppm (for the HO-CH₂- group).

A cross-peak would link the ¹H triplet at ~4.3 ppm to the ¹³C signal at ~66 ppm (for the -O-CH₂- group).

A cross-peak would correlate the ¹H triplet at ~3.8 ppm with the ¹³C signal at ~61 ppm (for the -CH₂-OH group).

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

Fourier-Transformed Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For this compound, the key functional groups are the hydroxyl (-OH) and ester (-C(O)O-) groups.

The FTIR spectrum is expected to be dominated by the following characteristic absorption bands:

A strong, broad absorption in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration from the two hydroxyl groups.

A very strong, sharp absorption band in the range of 1750-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the aliphatic ester group.

Strong absorptions in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of both the ester and alcohol functionalities.

Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Data from analogous compounds such as 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) show these characteristic peaks, with the O-H stretch around 3415 cm⁻¹ and the C=O stretch around 1712-1720 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (-CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Ester (-C(O)O-) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light.

In the Raman spectrum of this compound, the C=O stretch of the ester would be observable but is typically weaker than in the IR spectrum. Conversely, the C-C backbone stretching vibrations are often more prominent in Raman spectra. The O-H stretching band is generally weak and less defined in Raman spectra compared to FTIR.

Raman spectroscopy is particularly useful for studying molecules in aqueous solutions and for monitoring polymerization processes, as demonstrated in studies of 2-hydroxyethyl methacrylate (HEMA), where changes in the C=C and C-C vibrational modes can be tracked. This suggests that Raman spectroscopy would be a valuable tool for analyzing reactions involving this compound and its derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxyethyl acetate |

| 2-hydroxyethyl acrylate (HEA) |

| 2-hydroxyethyl methacrylate (HEMA) |

| 2-aminoethyl 2-hydroxyacetate |

| 2-hydroxyethyl 2-aminoacetate |

| N-(2-Hydroxyethyl)glycine |

| Ethyl glycolate (Ethyl hydroxyacetate) |

| Diethyl phthalate |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular-level investigation of this compound. It provides data on molecular weight and structural features through the analysis of mass-to-charge ratios of ionized molecules and their fragments.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Network Analysis

High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, enabling the determination of an analyte's elemental composition from its precise mass. This capability is fundamental for the unambiguous confirmation of the molecular formula of this compound (C₄H₈O₄) and its derivatives. Techniques such as Time-of-Flight (TOF) MS and Orbitrap MS provide the necessary resolution to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

HRMS, particularly when coupled with liquid chromatography (LC), is a powerful method for analyzing complex reaction networks. nih.govekb.eg For instance, in the synthesis of glycolic acid esters, LC-HRMS can identify and quantify not only the target product but also intermediates, by-products, and unreacted starting materials. nih.govnih.gov This allows for a detailed mapping of reaction pathways and optimization of synthesis conditions. The high sensitivity of modern instruments, like those using electrospray ionization (ESI) coupled with a quadrupole time-of-flight (QTOF) analyzer, facilitates the detection of trace-level components, which is critical for understanding reaction kinetics and equilibrium. ekb.egimrpress.com

A study employing an LC-QTOF/MS system demonstrated the ability to separate and identify multiple related organic compounds in a short chromatographic run, a technique directly applicable to analyzing the products from the esterification of glycolic acid. nih.govnih.gov The accurate mass data obtained confirms the identity of each species in the reaction mixture, providing a comprehensive overview of the reaction network. ekb.eg

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

This table illustrates the type of data obtained from HRMS analysis for a related compound, demonstrating molecular formula confirmation.

| Compound | Theoretical m/z [M+H]⁺ | Measured m/z | Mass Error (ppm) | Deduced Formula |

|---|

Data based on findings for related phenolic diterpenes, illustrating the principle of HRMS. imrpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and for characterizing its volatile profile. nih.gov For GC-MS analysis, analytes like hydroxy-esters often require derivatization to increase their volatility and thermal stability. nist.govresearchgate.net A common approach is silylation, for example, creating the trimethylsilyl (B98337) (TMS) derivative. nist.govnih.gov

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the capillary column. nih.gov Each separated component then enters the mass spectrometer, which generates a unique mass spectrum that acts as a chemical fingerprint. By comparing this spectrum to established libraries (like NIST or Wiley), the identity of the compound can be confirmed. nist.gov GC-MS is used to quantify the main component against any impurities, providing a precise measure of purity. nih.gov The method's sensitivity allows for the detection and quantification of trace impurities that might originate from starting materials or side reactions during synthesis. researchgate.net

Furthermore, GC-MS is the standard for analyzing the volatile organic compound (VOC) profile. nih.govyoutube.com This is crucial for quality control, as trace volatiles can impact the material's properties and applications. The technique can identify and quantify a wide range of compounds, including residual solvents, degradation products, and other volatile contaminants. nih.govnih.gov

Table 2: Electron Ionization (EI) GC-MS Fragmentation Data for Compounds Related to this compound

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-Hydroxyethyl acetate | C₄H₈O₃ | 104.10 g/mol | 43 (100%), 74 (22.7%), 73 (18.2%), 44 (11.0%), 31 (29.8%) chemicalbook.com |

| 2-Hydroxyethyl methacrylate | C₆H₁₀O₃ | 130.14 g/mol | 69 (100%), 41 (55%), 115 (37%), 29 (29%), 39 (28%) nist.gov |

| Glycolic acid, 2TMS derivative | C₈H₂₀O₃Si₂ | 220.41 g/mol | 73 (100%), 147 (65%), 205 (35%), 117 (20%), 133 (15%) nist.gov |

Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-TOFMS) for Complex Mixtures

For the analysis of complex mixtures that are not amenable to GC due to low volatility or thermal instability, Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-TOFMS) is a powerful alternative. researchgate.net This technique combines the superior separation capabilities of modern liquid chromatography (including UHPLC) with the high-speed, high-resolution, and accurate-mass measurements of a TOF mass analyzer. nih.govimrpress.com

LC-TOFMS is particularly effective for analyzing reaction media containing this compound and its derivatives. nih.gov The LC component separates the various esters, oligomers, and parent molecules (glycolic acid and ethylene glycol) present in the mixture. The TOF-MS then provides accurate mass measurements for each eluting peak, allowing for confident identification and molecular formula determination of each component. nih.govekb.eg This is especially useful in untargeted analyses where the identity of all components in a mixture is not known beforehand. nih.gov

The development of methods using LC-ESI-TOF/MS allows for the simultaneous determination of multiple related analytes in a single, rapid analysis. nih.gov The high resolution ensures that isobaric compounds (molecules with the same nominal mass) can be distinguished, while the sensitivity enables the detection of low-concentration species. semanticscholar.org This comprehensive profiling is invaluable for quality control, stability studies, and understanding the composition of complex formulations containing glycolic acid esters.

X-ray Diffraction for Solid-State Structural Determination of Derivatives

Studies on co-crystals of glycolic acid, the precursor to this compound, demonstrate the power of XRD in understanding intermolecular interactions. researchgate.netrsc.org Glycolic acid itself forms colorless, monoclinic crystals. nih.gov When co-crystallized with other molecules, it forms self-assembled supramolecular architectures governed primarily by hydrogen bonds. researchgate.netrsc.org The analysis of these crystal structures reveals characteristic bonding motifs, such as the common R²₂(8) heterosynthon between a carboxylic acid and a primary amide. researchgate.netrsc.org

By determining the crystal structure, XRD elucidates how molecules pack together in the crystal lattice. This packing is stabilized by a network of intermolecular forces, including hydrogen bonds and, in some cases, π–π stacking interactions. researchgate.net This information is crucial for understanding the physical properties of the solid material and for the field of crystal engineering, where molecules are designed to crystallize in a specific arrangement to achieve desired properties. rsc.org

Table 3: Representative Crystallographic Data for Glycolic Acid and a Co-crystal Derivative

| Parameter | Glycolic Acid | Isonicotinamide-Glycolic Acid Co-crystal |

|---|---|---|

| Crystal System | Monoclinic nih.gov | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.991(2) | 11.234(2) |

| b (Å) | 10.470(3) | 5.093(1) |

| c (Å) | 7.820(2) | 15.341(3) |

| β (°) | 114.99(3) | 99.43(3) |

Data for the co-crystal is based on findings reported in a study of glycolic acid co-crystals. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Hydroxyethyl 2 Hydroxyacetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties, including molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. nih.gov

For molecules similar to 2-hydroxyethyl 2-hydroxyacetate, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), have been successfully employed to determine optimized geometries and predict reactivity. lew.ro For instance, in the study of 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations provided optimized geometrical parameters that were in good agreement with experimental X-ray diffraction data for similar structures. lew.ro The application of DFT to this compound would similarly involve optimizing its molecular structure to find the most stable arrangement of its atoms. Subsequent calculations would yield the HOMO-LUMO energy gap, which is indicative of its kinetic stability and the tendency for charge transfer to occur within the molecule. nih.gov

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data for this compound)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high stability and low reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an example of the types of predictions that can be made using DFT.

The presence of hydroxyl and ester groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions are critical in determining the microstructuring of the compound in both its pure form and in solution. nih.gov Computational methods can be used to analyze the strength and geometry of these hydrogen bonds.

In a study of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene, a molecule with hydroxyl groups, X-ray analysis and force-field calculations revealed that intermolecular hydrogen bonding dictates the solid-state conformation, leading to a non-coplanar structure. nih.gov Similarly, for this compound, quantum chemical calculations can be employed to explore the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen of the ester group. The analysis would involve calculating the bond distances, angles, and vibrational frequencies associated with the hydrogen bonds to quantify their strength. Such interactions can significantly influence the conformational preferences of the molecule. researchgate.net

Classical Molecular Dynamics Simulations

Classical molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. arxiv.org This method is particularly useful for investigating the macroscopic properties of materials based on their microscopic behavior.

Molecular dynamics simulations can effectively model the behavior of fluids under high pressure, providing insights into their pressure-volume-temperature (PVT) properties. A study on the structurally similar ionic liquid, 2-hydroxyethylammonium acetate (B1210297), combined experimental measurements with MD simulations to understand its high-pressure behavior. researchgate.net The simulations, conducted over a range of pressures and temperatures, allowed for the analysis of changes in the fluid's properties upon compression, including the evolution of hydrogen bonding and ion packing. researchgate.net

For this compound, a similar MD simulation approach could be used. By defining a force field that accurately describes the interatomic and intermolecular interactions, simulations can predict the density of the compound at various pressures and temperatures. From these simulations, important mechanical coefficients such as isothermal compressibility and isobaric expansivity can be derived, which are essential for understanding its response to changes in environmental conditions. researchgate.net

Table 2: Simulated PVT Data for a Related Compound (2-hydroxyethylammonium acetate)

| Temperature (K) | Pressure (MPa) | Density (g/cm³) | Isothermal Compressibility (GPa⁻¹) |

| 298.15 | 0.1 | 1.12 | 0.45 |

| 298.15 | 20 | 1.13 | 0.43 |

| 298.15 | 40 | 1.14 | 0.41 |

| 328.15 | 0.1 | 1.10 | 0.49 |

| 328.15 | 20 | 1.11 | 0.47 |

| 328.15 | 40 | 1.12 | 0.45 |

Source: Adapted from data on 2-hydroxyethylammonium acetate, which is structurally similar. The data illustrates the type of information obtainable from high-pressure simulations. researchgate.net

The presence of water can significantly impact the microstructuring and properties of a hygroscopic compound like this compound due to the formation of strong hydrogen bonds. MD simulations are a powerful tool to investigate these effects at a molecular level.

In the case of 2-hydroxyethylammonium acetate, it was noted that differences in isothermal compressibility values could be attributed to varying amounts of water in the samples. researchgate.net MD simulations of this compound with varying concentrations of water molecules would allow for a detailed analysis of the changes in the hydrogen-bonding network. The simulations could track the radial distribution functions between different atoms to quantify the structural organization of the mixture and understand how water molecules integrate into the fluid structure, potentially disrupting or reinforcing the existing hydrogen bond network.

Theoretical Calculation of Minimum Energy Conformations of Derivatives

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Theoretical calculations are essential for identifying the most stable, low-energy conformations of a molecule and its derivatives.

For derivatives of this compound, such as 2-hydroxyethyl 2-acetamidoacetate, computational methods can be used to perform a conformational analysis. nih.gov This process typically involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer. Methods like the semi-empirical AM1 or more accurate DFT calculations can be used for this purpose. researchgate.net For example, a conformational analysis of 2-hydroxyethyl acrylate (B77674) using theoretical calculations predicted the existence of thirteen different conformations, with two being predominant. researchgate.net A similar approach for derivatives of this compound would identify the most populated conformational states, providing insight into their likely shapes under different conditions. This information is crucial for understanding their interactions with other molecules, such as biological receptors or catalysts.

Retrosynthetic Analysis via AI-Driven Platforms

For this compound, the primary disconnection points identified by an AI would likely be the ester bond. This leads to two main retrosynthetic pathways:

Esterification Route: Disconnecting the ester bond suggests a reaction between glycolic acid and ethylene (B1197577) glycol. This is a classic Fischer esterification reaction.

Transesterification Route: An alternative disconnection might involve the transesterification of a different glycolate (B3277807) ester, such as methyl glycolate, with ethylene glycol.

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Reaction Type |

| C(O)-O Bond (Ester) | Glycolic Acid | Ethylene Glycol | Esterification |

| C(O)-O Bond (Ester) | Methyl 2-hydroxyacetate | Ethylene Glycol | Transesterification |

This table is generated based on established chemical principles that AI retrosynthesis platforms would utilize.

Modeling of Thermal Kinetics for Synthesis Reactions

The synthesis of this compound, typically achieved through the esterification of glycolic acid with ethylene glycol, is significantly influenced by reaction temperature. Modeling the thermal kinetics of this synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. Kinetic models for such reactions often take into account the concentrations of reactants, products, and catalysts, as well as the reaction temperature.

The esterification reaction is generally reversible, and the presence of a catalyst is often necessary to achieve a reasonable reaction rate. The kinetic model would therefore include terms for both the forward and reverse reactions. The Arrhenius equation is a fundamental component of such models, describing the temperature dependence of the reaction rate constants.

A general kinetic model for the synthesis of this compound can be expressed through a series of differential equations that describe the rate of change of the concentrations of the reactants and products over time. For the esterification of glycolic acid with ethylene glycol, the reaction can be written as:

Glycolic Acid + Ethylene Glycol ⇌ this compound + Water

The rate of reaction can be modeled using a power-law expression, where the rate is proportional to the concentrations of the reactants raised to a certain power (the reaction order). Studies on similar esterification reactions have often found them to follow second-order kinetics. researchgate.net

The following table outlines the key parameters that would be considered in the thermal kinetic modeling of the synthesis of this compound.

| Kinetic Parameter | Symbol | Description | Typical Range of Values |

| Pre-exponential Factor (Forward) | Af | A constant representing the frequency of collisions in the correct orientation. | Varies depending on the reaction |

| Activation Energy (Forward) | Ea,f | The minimum energy required for the forward reaction to occur. | 60 - 100 kJ/mol |

| Pre-exponential Factor (Reverse) | Ar | A constant representing the frequency of collisions for the reverse reaction. | Varies depending on the reaction |

| Activation Energy (Reverse) | Ea,r | The minimum energy required for the reverse reaction to occur. | 50 - 90 kJ/mol |

| Reaction Order (Glycolic Acid) | α | The exponent of the concentration of glycolic acid in the rate law. | 1 |

| Reaction Order (Ethylene Glycol) | β | The exponent of the concentration of ethylene glycol in the rate law. | 1 |

This table presents a hypothetical set of kinetic parameters for the synthesis of this compound based on typical values for similar esterification reactions.

Experimental data, often obtained through techniques like differential scanning calorimetry (DSC), would be used to determine the specific values of these parameters. mdpi.comresearchgate.net By fitting the experimental data to the proposed kinetic model, a comprehensive understanding of the reaction dynamics can be achieved, enabling the optimization of the synthesis process.

Applications of 2 Hydroxyethyl 2 Hydroxyacetate in Materials Science and Polymer Chemistry

Role as a Chemical Reagent and Solvent in Organic Synthesis

Glycolic acid and its esters are recognized as valuable intermediates in organic synthesis. metu.edu.trgoogle.comgoogle.comzhonglanindustry.com These compounds can undergo a range of reactions, including oxidation-reduction, esterification, and polymerization. google.comgoogle.com 2-hydroxyethyl 2-hydroxyacetate, specifically, possesses both a reactive hydroxyl group and an ester functional group. This structure allows it to act as a bifunctional molecule. For instance, the hydroxyl group can participate in further esterification or etherification reactions, while the ester group can undergo hydrolysis or transesterification.

The solvent properties of related compounds, such as 2-hydroxyethyl acetate (B1210297), are also noteworthy. 2-hydroxyethyl acetate is a colorless, nearly odorless liquid that is soluble in water and various organic solvents, making it useful as a solvent for materials like nitrocellulose and cellulose (B213188) acetate. chemicalbook.com Given its structural similarity, this compound would be expected to exhibit comparable solvent characteristics, rendering it a potentially useful medium for certain organic reactions.

Utilization as a Plasticizer in Polymer Formulations

Plasticizers are additives that increase the flexibility and reduce the stiffness of a polymer. Ester-based compounds are widely used as plasticizers. hallstarindustrial.comhallstarindustrial.com Glycol ether esters, for example, are known to impart excellent low-temperature properties to a range of elastomers. hallstarindustrial.com The effectiveness of a plasticizer is often related to its ability to position itself between polymer chains, thereby reducing intermolecular forces. This is facilitated by a combination of a compatible chemical structure and appropriate physical properties, such as a high boiling point to ensure permanence.

The addition of a plasticizer can lower the glass transition temperature (Tg) of a polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov While direct studies on this compound as a primary plasticizer are not widely documented, its molecular structure—containing polar hydroxyl and ester groups and a flexible ethylenic backbone—suggests it could function as a plasticizer, particularly for polar polymers. The presence of the hydroxyl group could promote hydrogen bonding with polymer chains, while the ester group contributes to compatibility. hallstarindustrial.com Bio-based plasticizers derived from vegetable oils often incorporate ester and epoxy groups to enhance their function in polymers like PVC. acs.org Similarly, polyglycol ester compounds are used to reduce the migration rate of plasticizers in PVC resins. google.com

Building Block for Ester and Other Derivative Synthesis in Polymer Production

Glycolic acid is a key monomer in the production of polyglycolic acid (PGA), a biodegradable and biocompatible polyester (B1180765) with significant applications in the medical field. wikipedia.orgmdpi.comresearchgate.net PGA can be synthesized through several routes, including the direct polycondensation of glycolic acid or, more commonly for high molecular weight polymers, the ring-opening polymerization of glycolide, the cyclic dimer of glycolic acid. wikipedia.orgmdpi.com

As an ester of glycolic acid, this compound can serve as a precursor or monomer in the synthesis of polyesters. The presence of a free hydroxyl group allows it to be incorporated into a growing polymer chain through condensation reactions. google.com Processes involving the alcoholysis of alkyl glycolates with polyhydric alcohols like ethylene (B1197577) glycol are established methods for creating glycolate (B3277807) esters. google.com Furthermore, glycolic acid esters can be used to produce other derivatives for polymerization. For example, the synthesis of polylactic-co-glycolic acid (PLGA), another important biomedical polymer, involves the copolymerization of lactic acid and glycolic acid or their respective cyclic diesters. kinampark.com

Polymerization and Copolymerization Studies

While direct polymerization studies on this compound are limited, extensive research on structurally analogous monomers, particularly 2-hydroxyethyl acrylate (B77674) (HEA), provides significant insight into the potential behavior of such molecules in polymerization processes.

Influence on Radical Chain-Growth Parameters and Copolymer Composition (drawing on 2-hydroxyethyl acrylate studies)

The radical copolymerization of functional monomers like 2-hydroxyethyl acrylate (HEA) is heavily influenced by non-covalent interactions, such as hydrogen bonding, and the choice of solvent. rsc.org These factors can significantly affect the reactivity of the monomer and the composition of the final copolymer. rsc.orgnih.gov

In the copolymerization of HEA with butyl methacrylate (B99206) (BMA), the solvent choice has a greater impact on the copolymer composition than on the propagation kinetics. rsc.org Hydrogen-bonding interactions can increase the reactivity of HEA's double bond. nih.gov Studies have shown that in bulk polymerization, HEA is incorporated into the copolymer at a higher relative rate than non-functional analogues like butyl acrylate. rsc.org The use of different solvents alters these incorporation rates. For instance, solvents like xylenes (B1142099) can increase the relative reactivity of HEA, while dimethyl formamide (B127407) (DMF) and n-butanol can reduce it. rsc.org This is reflected in the monomer reactivity ratios (r), which describe the relative tendency of a growing polymer chain to add a monomer of its own type versus the other monomer.

| Solvent | rBMA | rHEA | Reference |

|---|---|---|---|

| Xylenes | 0.96 ± 0.05 | 1.35 ± 0.14 | rsc.org |

| Bulk | 0.98 ± 0.06 | 0.37 ± 0.06 | rsc.org |

This interactive table summarizes key research findings. Click on column headers to sort.

These findings demonstrate that the presence of a hydroxyl group, as in HEA and this compound, can be leveraged to control copolymer composition through solvent selection during radical polymerization.

Synthesis and Characterization of Hydrophilic Polymeric Gels (Poly(2-hydroxyethyl acrylate))

Poly(2-hydroxyethyl acrylate) (PHEA) is well-known for its use in forming hydrophilic polymeric gels, or hydrogels. metu.edu.tr These materials are of great interest for biomedical applications, including soft contact lenses, artificial tissues, and burn dressings, due to their biocompatibility and ability to absorb and retain significant amounts of water without dissolving. metu.edu.trnih.govexplorationpub.com

The synthesis of PHEA can be achieved through various polymerization techniques, such as bulk, solution, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). metu.edu.trcmu.edu Bulk polymerization of HEA often leads to high molecular weight, crosslinked polymers that are insoluble in common solvents. metu.edu.tr Solution and ATRP methods offer better control over molecular weight and can yield soluble polymers. metu.edu.tr

The characterization of these hydrogels is crucial to understanding their properties and performance. Common techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer. metu.edu.trresearchgate.net

Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg). metu.edu.tr

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the hydrogel. metu.edu.tr

Swelling Studies: To measure the water absorption capacity, a key characteristic of hydrogels. researchgate.netyoutube.com

Mechanical Testing: To evaluate properties like tensile strength and elastic modulus. explorationpub.com

The synthesis and characterization of PHEA hydrogels serve as a strong model for how this compound, with its hydrophilic nature, could be used to create similar crosslinked networks.

Enhancement of Ionic Conductivity in Biopolymer Electrolytes (analogous to 2-hydroxyethyl formate)

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state batteries. nih.govyoutube.comacs.org A key challenge is achieving high ionic conductivity at room temperature. acs.org One effective strategy is the incorporation of plasticizers or dopants into a polymer matrix. nih.govacs.orgyoutube.com These additives reduce the crystallinity of the polymer and increase the mobility of polymer segments, which facilitates ion transport. nih.gov

In a system analogous to using 2-hydroxyethyl formate, research has shown that glycolic acid (GA) can act as an effective ionic dopant in a 2-hydroxyethyl cellulose (2HEC) biopolymer electrolyte. naun.orgumt.edu.myresearchgate.netusim.edu.my The addition of GA to the 2HEC host increases the number of mobile charge carriers (protons, H+), which significantly enhances the ionic conductivity of the material. naun.orgumt.edu.my The interaction and complexation between the hydroxyl and carboxyl groups of the dopant and the polymer host are confirmed through FTIR analysis. naun.org

Studies have demonstrated a clear relationship between the concentration of the glycolic acid dopant and the resulting ionic conductivity.

| GA Content (wt.%) | Ionic Conductivity (S cm-1) | Reference |

|---|---|---|

| 0 | 3.43 x 10-6 | naun.org |

| 30 | 2.29 x 10-4 | naun.org |

| 40 | 4.01 x 10-4 | naun.orgumt.edu.my |

This interactive table shows the effect of glycolic acid concentration on ionic conductivity. Click on column headers to sort.

The highest conductivity is achieved at a 40 wt.% concentration of glycolic acid, representing an increase of two orders of magnitude compared to the undoped polymer. umt.edu.myusim.edu.my This demonstrates that small, hydroxyl- and carboxyl-containing molecules, structurally related to this compound, can effectively function as performance-enhancing additives in biopolymer electrolytes for energy storage applications.

Chemical Valorization of Polylactide and Polyglycolide to Glycolate Esters

A significant and documented route to obtaining this compound is through the chemical recycling or "valorization" of biodegradable polyesters, specifically polyglycolide (PGA). This process represents a sustainable pathway to producing valuable chemical building blocks from post-consumer plastic waste.

Detailed Research Findings

Research has demonstrated the effective depolymerization of polyglycolide (PG) into 2-hydroxyethyl glycolate. This is achieved through a transesterification reaction catalyzed by an organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The process involves heating the polyglycolide resin in the presence of ethylene glycol.

The reaction proceeds efficiently, leading to the complete depolymerization of the polymer into the corresponding glycolate ester. This method is notable for its high yield and the potential to use post-consumer polyester waste as a feedstock, thereby contributing to a circular economy. The resulting 2-hydroxyethyl glycolate, a functional monomer, can then be utilized for the synthesis of new polymeric materials.

| Parameter | Finding | Reference |

| Substrate | Polyglycolide (PG) | chemicalbook.com |

| Reagent | Ethylene glycol | chemicalbook.com |

| Catalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | chemicalbook.com |

| Reaction Conditions | 120°C, 30 minutes | chemicalbook.com |

| Product | 2-hydroxyethyl glycolate | chemicalbook.com |

| Yield | >95% | chemicalbook.com |

This chemical valorization strategy not only provides a method for recycling but also opens up avenues for producing functional monomers like 2-hydroxyethyl glycolate for further use in polymer synthesis.

Catalytic Applications of 2 Hydroxyethyl 2 Hydroxyacetate and Its Salts

Role as a Catalyst in Organic Transformations, e.g., Pyridine (B92270) Derivatives Synthesis

There is no scientific literature available that describes the use of 2-HYDROXYETHYL 2-HYDROXYACETATE or its salts as a catalyst for the synthesis of pyridine derivatives. Research in this area typically focuses on other types of catalysts.

Catalytic Co-solvent in Chemical Valorization Processes, e.g., Glycolytic Conversion of Poly(ethylene terephthalate) (PET)

The chemical recycling of PET through glycolysis is a well-documented process, with numerous studies focusing on various catalysts such as metal acetates, metal oxides, and, more recently, biomass-derived catalysts. Current time information in Bangalore, IN.nih.govmdpi.comnih.govnih.gov The primary product of this process is bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). Current time information in Bangalore, IN.mdpi.comnih.gov However, none of the reviewed literature identifies this compound as a catalytic co-solvent or catalyst in this process. The common solvent and reactant used in excess is ethylene (B1197577) glycol. Current time information in Bangalore, IN.nih.govnih.gov

Reusability and Efficiency of this compound-based Catalysts

As no studies have been found that utilize this compound as a catalyst for the specified reactions, there is consequently no data on the reusability or efficiency of such catalytic systems. Studies on the reusability of catalysts in PET glycolysis have been conducted on other materials, such as biomass-derived ash. nih.gov

Environmental and Degradation Pathways of 2 Hydroxyethyl 2 Hydroxyacetate

Chemical Degradation Mechanisms (e.g., Hydrolysis in Various Media)

The primary chemical degradation mechanism for 2-hydroxyethyl 2-hydroxyacetate in aqueous environments is hydrolysis. The ester bond is susceptible to cleavage by water, a process that can be catalyzed by acids or bases.

Under neutral conditions, the hydrolysis of esters is typically slow. However, the rate is significantly accelerated in the presence of acids or bases.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This reaction is reversible and leads to the formation of glycolic acid and ethylene (B1197577) glycol.

Base-Catalyzed Hydrolysis (Saponification): In alkaline media, the ester undergoes saponification. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethylene glycol alkoxide and forming glycolic acid, which is subsequently deprotonated in the basic medium to form a carboxylate salt. This reaction is irreversible.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

| Condition | Catalyst | Reaction Products | Reaction Characteristics |

| Acidic | H+ | Glycolic Acid + Ethylene Glycol | Reversible |

| Alkaline | OH- | Glycolate (B3277807) Salt + Ethylene Glycol | Irreversible |

Biodegradability Studies in Chemical Manufacturing Contexts

While specific biodegradability studies on this compound in chemical manufacturing contexts are not widely published, its structure suggests a high potential for biodegradation. The compound is an ester of two common, readily biodegradable molecules: glycolic acid and ethylene glycol.

The primary mechanism for biodegradation is expected to be enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. Studies on structurally similar compounds, such as bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer used in PET plastic production, provide insight into this process. Research has shown that various microorganisms possess enzymes capable of breaking down BHET. For instance, carboxylesterases from certain bacteria can hydrolyze BHET into mono(2-hydroxyethyl) terephthalate (MHET) and ultimately to terephthalic acid and ethylene glycol. nih.gov

A study on the carboxylesterase EaEst2 from the bacterium Exiguobacterium antarcticum demonstrated its ability to degrade BHET by cleaving the ester bond. nih.gov The enzyme showed activity at a neutral pH of 7.0 and temperatures up to 50°C. nih.gov This enzymatic action on BHET suggests that a similar, likely more rapid, biodegradation process would occur for the simpler this compound molecule by common microbial esterases found in industrial wastewater treatment facilities.

| Enzyme | Source Organism | Substrate Analog | Degradation Products | Optimal Conditions |

| Carboxylesterase (EaEst2) nih.gov | Exiguobacterium antarcticum nih.gov | bis(2-hydroxyethyl) terephthalate (BHET) nih.gov | mono(2-hydroxyethyl) terephthalate (MHET) nih.gov | pH 7.0, < 50°C nih.gov |

Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals)

Once in the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals. The hydroxyl radical is a powerful oxidizing agent and is considered the primary "detergent" of the troposphere, responsible for the removal of most organic pollutants. copernicus.orgcopernicus.org

The degradation of this compound by •OH radicals would be initiated by the abstraction of a hydrogen atom from one of the C-H bonds or the O-H bonds present in the molecule. The presence of hydroxyl groups can influence the reaction rates. The resulting alkyl radical would then react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), this peroxy radical can lead to the formation of various oxidation products, including aldehydes, carboxylic acids, and smaller, more volatile compounds, or contribute to the formation of ozone and other components of photochemical smog.

| Atmospheric Reactant | Role in Degradation | Significance |

| Hydroxyl Radical (•OH) copernicus.org | Initiates degradation via H-atom abstraction copernicus.org | Primary removal mechanism in the troposphere copernicus.org |

| Molecular Oxygen (O₂) | Reacts with the initial alkyl radical | Forms peroxy radicals (RO₂) copernicus.org |

| Nitrogen Oxides (NOx) | React with peroxy radicals | Influences final product formation and ozone chemistry |

Future Research Directions for 2 Hydroxyethyl 2 Hydroxyacetate

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2-HYDROXYETHYL 2-HYDROXYACETATE is fundamentally an esterification reaction. Traditional methods for similar esters often rely on acid-catalyzed reactions, which, while effective, can present challenges in terms of catalyst separation and environmental impact. Future research should pivot towards the development of novel and sustainable synthetic methodologies.

A primary avenue of exploration lies in the realm of heterogeneous catalysis . The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers significant advantages, including ease of separation, reusability, and reduced corrosive waste streams. Research into the application of these catalysts for the esterification of glycolic acid with ethylene (B1197577) glycol could lead to highly efficient and environmentally benign production processes for this compound.

Furthermore, the principles of green chemistry beckon for the investigation of biocatalysis. Enzymatic synthesis, employing lipases or esterases, could offer unparalleled selectivity and milder reaction conditions, minimizing byproduct formation and energy consumption. The development of robust and recyclable biocatalysts tailored for this specific esterification is a critical area for future work. Another promising green approach involves the use of deep eutectic solvents (DES) as both a solvent and a catalyst, which has shown potential in the sustainable synthesis of related polymers.

| Synthetic Route | Catalyst Type | Potential Advantages | Future Research Focus |

| Heterogeneous Catalysis | Zeolites, Ion-Exchange Resins, Sulfonated Carbons | Ease of separation, Reusability, Reduced waste | Catalyst design and optimization for selectivity and yield. |

| Biocatalysis | Lipases, Esterases | High selectivity, Mild reaction conditions, Low energy consumption | Enzyme screening, immobilization, and process optimization. |

| Deep Eutectic Solvents | Choline chloride-based DES | Sustainable solvent system, Potential catalytic activity | Screening of DES compositions and reaction optimization. |

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is paramount for process optimization and the development of new applications. While the general mechanism of acid-catalyzed esterification is well-established, the specific kinetics and thermodynamics for this bifunctional molecule warrant detailed investigation.

Future research should employ advanced analytical techniques, such as in-situ spectroscopy (FT-IR, NMR), to monitor reaction progress in real-time. This would provide valuable data on reaction intermediates and transition states. Kinetic modeling, based on this experimental data, will be crucial for developing accurate predictive models for reaction outcomes under various conditions.

Moreover, the dual functionality of this compound (a primary alcohol and an ester) opens the door to a variety of subsequent reactions, such as polymerization and further esterification. Mechanistic studies of these complex reactions will be essential for controlling the structure and properties of resulting materials.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and design of new derivatives of this compound with tailored properties. Future research in this area should focus on several key aspects.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to predict the fundamental physicochemical properties of this compound and its derivatives. This includes parameters like bond dissociation energies, charge distributions, and spectroscopic signatures, which are crucial for understanding reactivity and for the interpretation of experimental data.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape and intermolecular interactions of these molecules. This is particularly relevant for predicting how these molecules will behave in different environments, such as in solution or within a polymer matrix.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of derivatives with their properties and potential applications. This predictive capability will enable the rational design of new molecules with optimized characteristics for specific uses, such as improved biodegradability or enhanced thermal stability.

| Computational Method | Research Objective | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Bond energies, charge distribution, spectroscopic data. |

| Molecular Dynamics (MD) | Understand conformational behavior and interactions. | Solvation properties, interaction with other molecules. |

| QSAR/QSPR | Predict properties of new derivatives. | Biodegradability, thermal stability, solubility. |

Expansion of Catalytic Utility in Green Chemistry

The inherent bifunctionality of this compound suggests its potential utility as a catalytic species or as a building block for novel catalysts, particularly within the framework of green chemistry.

Future research could explore the design of bifunctional catalysts where the hydroxyl and ester groups of this compound or its derivatives play a cooperative role in promoting chemical transformations. For instance, metal complexes incorporating ligands derived from this molecule could exhibit unique catalytic activities.

The development of recyclable and biodegradable catalysts based on this compound is another exciting prospect. By anchoring catalytic moieties onto a backbone derived from this compound, it may be possible to create catalysts that are not only efficient but also have a minimal environmental footprint at the end of their lifecycle. This aligns with the growing demand for sustainable chemical processes and a circular economy.

Integration in Advanced Materials Design and Engineering

Perhaps the most promising area for future research on this compound lies in its potential as a monomer for the synthesis of advanced materials. The presence of both a hydroxyl group and an ester linkage makes it an ideal candidate for creating novel biodegradable polymers.

The polymerization of this compound could lead to the formation of polyesters with unique properties . By controlling the polymerization conditions, it may be possible to synthesize polymers with varying molecular weights, degrees of branching, and, consequently, a wide range of physical and mechanical properties. These materials could find applications in areas such as biodegradable packaging, agricultural films, and biomedical devices.

A particularly compelling avenue is the development of copolymers . By incorporating this compound with other monomers, such as lactic acid or caprolactone, it will be possible to fine-tune the properties of the resulting polymer. For example, the incorporation of this monomer could enhance the hydrophilicity and degradation rate of polylactic acid (PLA), expanding its utility in drug delivery systems and tissue engineering scaffolds. Research into the synthesis and characterization of such copolymers is a critical next step. nih.gov

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | Biodegradable, Potentially hydrophilic | Biodegradable packaging, Agricultural films |

| Copolymer (e.g., with Lactic Acid) | Tunable degradation rate, Enhanced hydrophilicity | Drug delivery systems, Tissue engineering scaffolds |

Q & A

Q. Table 1: Typical Reaction Parameters

| Parameter | Optimal Value | Analytical Method |

|---|---|---|

| Catalyst Concentration | 5–10 wt% H₂SO₄ | Titration |

| Reaction Time | 4–6 hours | GC Retention Time |

| Yield | 85–90% | Gravimetric Analysis |

Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Identifies functional groups (e.g., hydroxyl protons at δ 2.5–3.5 ppm and ester carbonyl carbons at δ 170–175 ppm) .

- FT-IR : Confirms ester C=O stretching (1720–1740 cm⁻¹) and hydroxyl O-H stretching (3200–3600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 120.10 (molecular weight) and fragmentation patterns validate purity .

- HPLC : Quantifies trace impurities using reverse-phase columns (C18) with UV detection at 210 nm.

Advanced Research Question: How can kinetic and mechanistic studies elucidate the esterification pathway of this compound?

Methodological Answer:

Mechanistic insights are obtained via:

- Kinetic Monitoring : Sampling at intervals to track reactant consumption (e.g., via GC) under varying temperatures and catalyst loads.

- Isotopic Labeling : Using deuterated ethylene glycol (D-(CH₂OH)₂) to trace proton transfer steps in acid-catalyzed esterification.

- Computational Modeling : Density Functional Theory (DFT) simulations to identify transition states and activation energies .

Note : Contradictions in reported rate constants may arise from differences in solvent polarity or catalyst accessibility to reactants.

Advanced Research Question: How can researchers resolve discrepancies in reported yields or by-product profiles for this compound?

Methodological Answer:

Discrepancies often stem from:

- Reaction Quenching : Incomplete neutralization of acid catalysts may lead to post-reaction hydrolysis, reducing yields.

- Analytical Sensitivity : Low-resolution GC/MS may miss trace by-products (e.g., diesters or oligomers).

Resolution Strategy :

Use high-purity reactants and inert atmospheres to suppress oxidation.

Employ tandem MS (LC-MS/MS) for by-product identification.

Compare datasets using standardized protocols (e.g., ASTM E2941 for ester purity).

Advanced Research Question: What methodologies validate the biocompatibility of this compound in pharmaceutical formulations?

Methodological Answer:

For biomedical applications (e.g., drug delivery):

- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Stability Testing : pH-dependent hydrolysis studies (pH 2–9) to simulate physiological conditions.

- Biocompatibility Screening : ELISA for inflammatory markers (e.g., IL-6, TNF-α) post-exposure .

Q. Table 2: Biocompatibility Testing Framework

| Test | Protocol | Acceptable Threshold |

|---|---|---|

| Cytotoxicity | ISO 10993-5 (MTT assay) | >80% cell viability |

| Hemolytic Activity | ASTM F756-17 | <5% hemolysis |

| Degradation Rate | HPLC monitoring (37°C, PBS) | <10% degradation/day |

Advanced Research Question: How does the dual hydroxyl-ester functionality influence reactivity in polymer synthesis?

Methodological Answer:

The dual functional groups enable:

- Crosslinking : Radical polymerization with acrylates (e.g., using AIBN initiator) to form hydrogels.

- Post-Polymerization Modification : Ester hydrolysis under basic conditions introduces carboxylate groups for further functionalization.

Experimental Design : - Kinetic Chain Length Analysis : GPC to determine molecular weight distributions.

- Swelling Studies : Equilibrium swelling ratio (Q) in aqueous media to assess hydrogel porosity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.